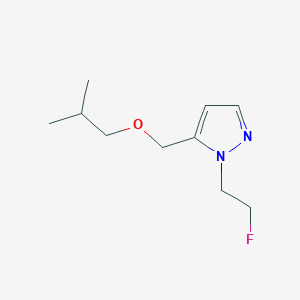
1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group at position 1 and an isobutoxymethyl group at position 5 of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylhydrazine with an appropriate isobutoxymethyl-substituted ketone or aldehyde under acidic or basic conditions. The reaction typically proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
In an industrial setting, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the cost-effectiveness and sustainability of the production process.
化学反应分析
1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom, leading to the formation of new derivatives.
The choice of reagents and reaction conditions, such as temperature, solvent, and catalyst, plays a crucial role in determining the efficiency and selectivity of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties, such as improved stability, solubility, and reactivity.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl and isobutoxymethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular interactions and pathways are essential to elucidate its precise mechanism of action.
相似化合物的比较
1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-3-methyl-1H-pyrazole: This compound has a methyl group at position 3 instead of an isobutoxymethyl group. The difference in substituents affects its chemical properties and reactivity.
1-(2-fluoroethyl)-5-methyl-1H-pyrazole: Here, a methyl group replaces the isobutoxymethyl group at position 5
1-(2-chloroethyl)-5-(isobutoxymethyl)-1H-pyrazole: The presence of a chloroethyl group instead of a fluoroethyl group alters the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-fluoroethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-12-13(10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIZWCCUFULEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













